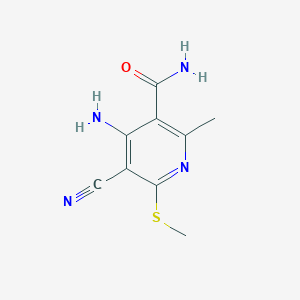
4-Amino-5-cyano-2-methyl-6-(methylthio)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-cyano-2-methyl-6-(methylthio)nicotinamide is a chemical compound with a complex structure that includes an amino group, a cyano group, a methyl group, and a methylthio group attached to a nicotinamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-cyano-2-methyl-6-(methylthio)nicotinamide typically involves multi-step organic reactions. One common method includes the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base like potassium hydroxide in a solvent such as DMF (dimethylformamide) . The intermediate product undergoes further reactions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness.
化学反応の分析
Types of Reactions: 4-Amino-5-cyano-2-methyl-6-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Amino-5-cyano-2-methyl-6-(methylthio)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Amino-5-cyano-2-methyl-6-(methylthio)nicotinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effects, such as antimicrobial activity .
類似化合物との比較
Comparison: 4-Amino-5-cyano-2-methyl-6-(methylthio)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development.
生物活性
4-Amino-5-cyano-2-methyl-6-(methylthio)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against cancer cell lines, its mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C8H10N4OS
- Molecular Weight : 218.26 g/mol
This compound features a cyano group, an amino group, and a methylthio moiety, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro studies, particularly focusing on its anti-cancer properties and potential antimicrobial effects.
Anti-Cancer Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values obtained from studies evaluating its anti-proliferative effects:
In these studies, the compound showed lower IC50 values compared to standard treatments such as sorafenib, indicating a potent anti-cancer effect. The mechanism appears to involve inhibition of VEGFR-2 kinase activity, which plays a crucial role in tumor angiogenesis and growth.
The mechanisms underlying the biological activity of this compound include:
- VEGFR-2 Inhibition : The compound has been shown to inhibit VEGFR-2, which is critical for tumor blood supply.
- Cytokine Modulation : It significantly reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated cells, suggesting an immunomodulatory effect that may contribute to its anti-tumor efficacy .
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at the G1/S phase, further contributing to its anti-proliferative effects .
Antimicrobial Activity
In addition to its anti-cancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies suggest moderate antibacterial effects against Gram-negative bacteria, although specific IC50 values were not reported in the available literature.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In vitro tests on HCT116 cells revealed significant apoptosis induction when treated with this compound, with flow cytometry confirming increased caspase activity .
- Case Study 2 : A study comparing various derivatives found that modifications to the methylthio group significantly affected cytotoxicity, with certain substitutions enhancing anti-tumor activity .
特性
分子式 |
C9H10N4OS |
|---|---|
分子量 |
222.27 g/mol |
IUPAC名 |
4-amino-5-cyano-2-methyl-6-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H10N4OS/c1-4-6(8(12)14)7(11)5(3-10)9(13-4)15-2/h1-2H3,(H2,11,13)(H2,12,14) |
InChIキー |
CHNJTQIRQSZQEQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=N1)SC)C#N)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















